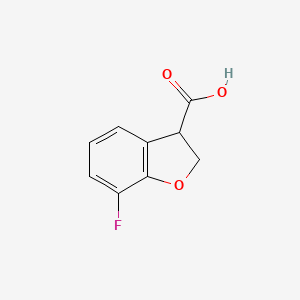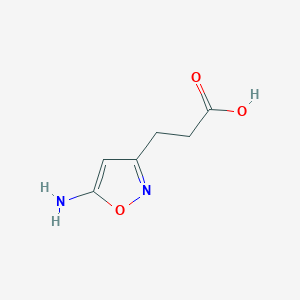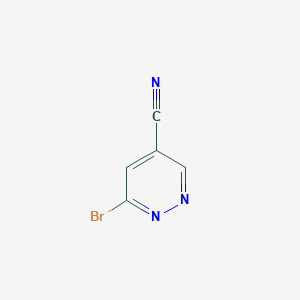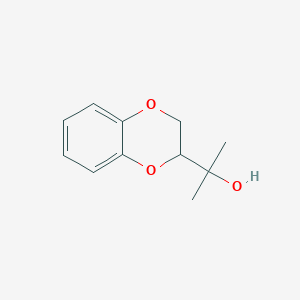
8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-7-methyl-1,2,3,4-tetrahydroquinoline (8-MeO-7-Me-THQ) is a novel, synthetic quinoline derivative that has recently been studied for its potential as a therapeutic agent. 8-MeO-7-Me-THQ has been shown to have potential applications in the fields of neuroscience, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
8-MeO-7-Me-THQ has been studied for its potential therapeutic applications. It has been shown to have potential neuroprotective, anticonvulsant, and anti-inflammatory effects. 8-MeO-7-Me-THQ has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In addition, 8-MeO-7-Me-THQ has been studied for its potential to treat anxiety, depression, and addiction.
Mecanismo De Acción
The mechanism of action of 8-MeO-7-Me-THQ is not yet fully understood. However, it is believed to be mediated through a variety of pathways, including the activation of adenosine A2A receptors, the inhibition of monoamine oxidase, and the modulation of glutamate receptor activity. 8-MeO-7-Me-THQ has also been shown to interact with a variety of other receptors, including the 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-MeO-7-Me-THQ are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the modulation of neurotransmitter levels, the modulation of gene expression, and the modulation of immune system activity. 8-MeO-7-Me-THQ has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-MeO-7-Me-THQ for laboratory experiments include its relatively easy synthesis, its cost-effectiveness, and its wide range of potential therapeutic applications. However, there are some potential limitations to using 8-MeO-7-Me-THQ for laboratory experiments. These include its potential for toxicity, its relatively short duration of action, and the lack of understanding of its mechanism of action.
Direcciones Futuras
In order to fully understand the potential therapeutic applications of 8-MeO-7-Me-THQ, more research is needed. Possible future directions for research include further exploration of its mechanism of action, its potential interactions with other drugs, its potential toxicity, and its potential for long-term use. Additionally, further research is needed to explore the potential of 8-MeO-7-Me-THQ as a therapeutic agent for a variety of conditions, including neurodegenerative diseases, anxiety, depression, and addiction.
Métodos De Síntesis
The synthesis of 8-MeO-7-Me-THQ is a relatively straightforward process. It involves the reaction of 7-methyl-1,2,3,4-tetrahydroquinoline with a combination of 8-methoxy-1-methylpiperazine, dimethylformamide, and sodium hydroxide. This reaction yields 8-MeO-7-Me-THQ in a white crystalline form. The synthesis of 8-MeO-7-Me-THQ is relatively simple and cost-effective, making it a viable option for laboratory experiments.
Propiedades
IUPAC Name |
8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-9-4-3-7-12-10(9)11(8)13-2/h5-6,12H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQFCEDNWODDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)



![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)


![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)

![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)


